molecular formula C26H34O6 B14423132 4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid CAS No. 82242-04-4

4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid

Cat. No.: B14423132
CAS No.: 82242-04-4
M. Wt: 442.5 g/mol
InChI Key: QNTZHTLOVOTBCY-UHFFFAOYSA-N
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Description

4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid is an organic compound with the molecular formula C26H34O6 It is a derivative of benzoic acid, characterized by the presence of a long aliphatic chain and a carboxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid involves its interaction with molecular targets such as proteins and cell membranes. The long aliphatic chain allows it to embed within lipid bilayers, while the carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid is unique due to its combination of a long aliphatic chain and a carboxyphenoxy group. This dual functionality provides it with distinct amphiphilic properties, making it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

82242-04-4

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

4-[12-(4-carboxyphenoxy)dodecoxy]benzoic acid

InChI

InChI=1S/C26H34O6/c27-25(28)21-11-15-23(16-12-21)31-19-9-7-5-3-1-2-4-6-8-10-20-32-24-17-13-22(14-18-24)26(29)30/h11-18H,1-10,19-20H2,(H,27,28)(H,29,30)

InChI Key

QNTZHTLOVOTBCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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